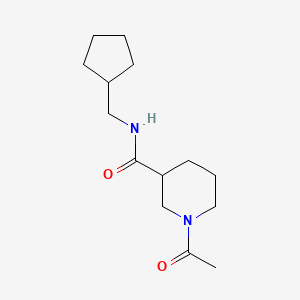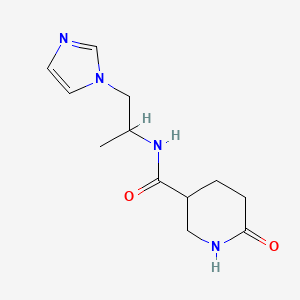![molecular formula C16H17F2NO3S B7570896 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is a chemical compound that belongs to the class of sulfonyl anilines. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or proteins that are involved in the disease process. For example, in cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation. In autoimmune diseases, the compound has been shown to inhibit the activity of specific immune cells that are responsible for the disease process.
Biochemical and Physiological Effects:
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the disease process. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases. In cancer cells, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline in lab experiments include its high purity, good yields, and ease of synthesis. The compound has also been extensively studied for its potential as a drug candidate for various diseases. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline. These include:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the mechanism of action of the compound to fully understand how it exerts its effects.
3. Development of analogs of the compound to improve its potency and selectivity.
4. Evaluation of the safety and efficacy of the compound in clinical trials for the treatment of cancer, inflammation, and autoimmune diseases.
5. Investigation of the potential of the compound as a diagnostic tool for specific diseases.
合成法
The synthesis of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline involves the reaction of 2-(chloromethyl)phenylmethanol with 2-(difluoromethylsulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been extensively studied for its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases.
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-22-11-13-7-3-2-6-12(13)10-19-14-8-4-5-9-15(14)23(20,21)16(17)18/h2-9,16,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZKWMSSDYKLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC2=CC=CC=C2S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)



![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
